molecular formula C11H18N2O B13092076 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13092076
M. Wt: 194.27 g/mol
InChI Key: VINZAXJEVBTZOS-UHFFFAOYSA-N
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Description

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group and a dimethylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one typically involves the reaction of 3,3-dimethylbutylamine with a suitable pyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis under optimized conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3,3-dimethylbutyl)-1,3-dimethylthiourea
  • 3-Amino-1-(3,3-dimethylbutyl)-1-ethylurea

Uniqueness

Compared to similar compounds, 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one has a unique pyridinone ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-1-(3,3-dimethylbutyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-11(2,3)6-8-13-7-4-5-9(12)10(13)14/h4-5,7H,6,8,12H2,1-3H3

InChI Key

VINZAXJEVBTZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=CC=C(C1=O)N

Origin of Product

United States

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